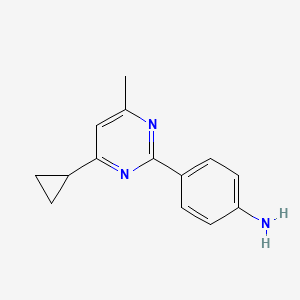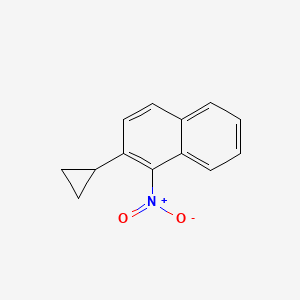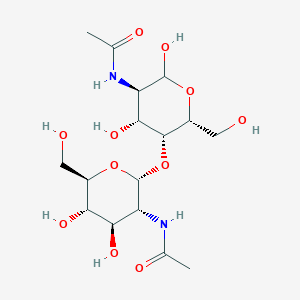
DL-Homocysteine-3,3,4,4-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Homocysteine-3,3,4,4-D4 is a deuterated form of DL-Homocysteine, which is a thiol-containing amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 3 and 4 positions. The molecular formula of this compound is C4D4H5NO2S, and it has a molecular weight of 139.21 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolism, proteomics, and clinical mass spectrometry .
Mechanism of Action
Target of Action
DL-Homocysteine-3,3,4,4-D4 is a deuterium-labeled form of DL-Homocysteine
Mode of Action
It’s known that homocysteine can affect the production of kynurenic acid in the brain . Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , which might also apply to this compound.
Biochemical Pathways
This compound is involved in the metabolism and metabolomics pathways . Homocysteine, its non-deuterated form, is recognized as an important substance in the pathogenesis and pathophysiology of schizophrenia . Elevated homocysteine levels are associated with an increased risk of venous and arterial thrombosis .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetic properties of drugs .
Result of Action
Homocysteine is known to promote endothelial dysfunction and atherosclerosis . It’s also involved in the synthesis of potential antitumor agents through inhibition of L-asparagine .
Action Environment
It’s known that the compound should be stored refrigerated (-5 °c to 5 °c) and protected from light .
Biochemical Analysis
Biochemical Properties
DL-Homocysteine-3,3,4,4-D4 is involved in several biochemical reactions, particularly those related to the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cystathionine beta-synthase and methionine synthase. These enzymes facilitate the conversion of homocysteine to cystathionine and methionine, respectively. The interactions between this compound and these enzymes are crucial for maintaining the balance of sulfur amino acids in the body .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the methylation cycle, which is essential for DNA methylation and gene regulation. Additionally, this compound can impact cellular redox status by generating reactive oxygen species (ROS), leading to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in the transsulfuration pathway, such as cystathionine beta-synthase. This inhibition can lead to an accumulation of homocysteine, which can have various downstream effects, including altered gene expression and enzyme activity. Additionally, this compound can act as a methyl donor in methylation reactions, influencing gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over extended periods. Long-term exposure to this compound in cell cultures has been shown to affect cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can support normal metabolic functions, while at higher doses, it can lead to toxicity and adverse effects. High doses of this compound have been associated with increased oxidative stress, liver damage, and disruptions in metabolic pathways .
Metabolic Pathways
This compound is involved in the methionine cycle and the transsulfuration pathway. It can be converted to methionine via methionine synthase or to cystathionine via cystathionine beta-synthase. These pathways are essential for maintaining the balance of sulfur-containing amino acids and for the synthesis of important biomolecules such as glutathione .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by amino acid transporters and distributed to different cellular compartments. The compound can also bind to proteins, which can influence its localization and accumulation within cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, as different compartments have distinct biochemical environments. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can participate in localized biochemical reactions .
Preparation Methods
The preparation of DL-Homocysteine-3,3,4,4-D4 involves the following steps:
Synthesis of DL-Homocysteine: The starting material, DL-Homocysteine, is synthesized through a series of chemical reactions involving the conversion of methionine to homocysteine.
Deuterium Labeling: The hydrogen atoms at the 3 and 4 positions of DL-Homocysteine are replaced with deuterium atoms using a deuterium labeling reagent.
Purification: The labeled compound is then purified using appropriate separation techniques to obtain this compound with high purity.
Chemical Reactions Analysis
DL-Homocysteine-3,3,4,4-D4 undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming various derivatives.
Scientific Research Applications
DL-Homocysteine-3,3,4,4-D4 has several scientific research applications:
Metabolism Studies: It is used as a tracer in metabolic studies to investigate the pathways and kinetics of homocysteine metabolism.
Proteomics: The compound is utilized in proteomics research to study protein interactions and modifications.
Clinical Mass Spectrometry: This compound is employed in clinical mass spectrometry for the quantification of homocysteine levels in biological samples.
Cancer Research: It serves as a potential marker for tumor cell growth and is used in studies related to carcinogenesis.
Comparison with Similar Compounds
DL-Homocysteine-3,3,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
DL-Homocysteine: The non-deuterated form of DL-Homocysteine, which lacks the stable isotope labeling.
L-Homocysteine: The L-isomer of homocysteine, which is naturally occurring and biologically active.
DL-Homocystine: The oxidized dimer form of DL-Homocysteine, containing a disulfide bond
This compound’s deuterium labeling provides a unique advantage in research applications, allowing for precise tracking and quantification in metabolic studies.
Properties
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





